2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid
Overview
Description
2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenoxy ring, and a methyl-propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminophenol and 2-methyl-propionic acid.
Acetylation: The 3-aminophenol undergoes acetylation using acetic anhydride to form 3-acetylamino-phenol.
Etherification: The 3-acetylamino-phenol is then reacted with 2-methyl-propionic acid chloride in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetylamino moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-acetyl-3-nitrophenoxy-2-methyl-propionic acid.
Reduction: Formation of 2-(3-Amino-phenoxy)-2-methyl-propionic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenoxy ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
2-(3-Amino-phenoxy)-2-methyl-propionic acid: Lacks the acetyl group, which may affect its reactivity and interaction with biological targets.
2-(3-Acetylamino-phenoxy)-acetic acid: Similar structure but with a different acid moiety, which can influence its solubility and reactivity.
Uniqueness: 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-acetamidophenoxy)-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-9-5-4-6-10(7-9)17-12(2,3)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZRJUYUOURGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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